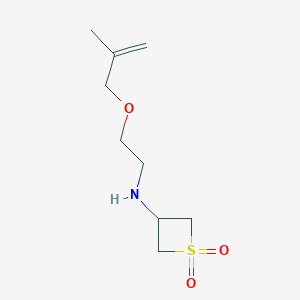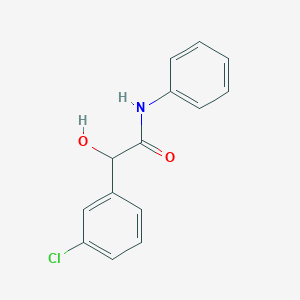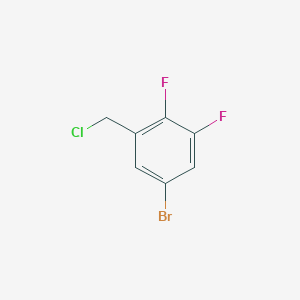
5-Bromo-2,3-difluorobenzyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,3-difluorobenzyl chloride is an organic compound that belongs to the class of benzyl halides It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-difluorobenzyl chloride typically involves the halogenation of a suitable benzyl precursor. One common method is the bromination of 2,3-difluorotoluene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting 5-Bromo-2,3-difluorotoluene is then chlorinated using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions and subsequent halogenation steps can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-difluorobenzyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Suzuki-Miyaura Coupling: The bromine atom can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation under controlled temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted benzyl derivatives.
Suzuki-Miyaura Coupling: Formation of biaryl compounds with various substituents.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonyl derivatives of the benzene ring.
Scientific Research Applications
5-Bromo-2,3-difluorobenzyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential precursor for the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-difluorobenzyl chloride in chemical reactions involves the activation of the benzyl chloride group towards nucleophilic attack. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the chloromethyl group, facilitating substitution reactions. In cross-coupling reactions, the bromine atom serves as a leaving group, allowing the formation of new carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzyl chloride: Lacks the bromine atom, making it less reactive in cross-coupling reactions.
5-Bromo-2-fluorobenzyl chloride: Contains only one fluorine atom, which may affect its reactivity and selectivity in certain reactions.
5-Bromo-2,3-dichlorobenzyl chloride: Contains an additional chlorine atom, which can influence its chemical behavior and applications.
Uniqueness
5-Bromo-2,3-difluorobenzyl chloride is unique due to the combination of bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of diverse organic compounds with tailored functionalities.
Properties
CAS No. |
887585-78-6 |
|---|---|
Molecular Formula |
C7H4BrClF2 |
Molecular Weight |
241.46 g/mol |
IUPAC Name |
5-bromo-1-(chloromethyl)-2,3-difluorobenzene |
InChI |
InChI=1S/C7H4BrClF2/c8-5-1-4(3-9)7(11)6(10)2-5/h1-2H,3H2 |
InChI Key |
KKFGOUHIFRFJDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CCl)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13015783.png)


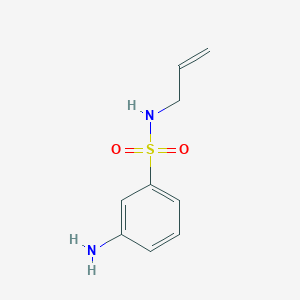
![6-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13015805.png)
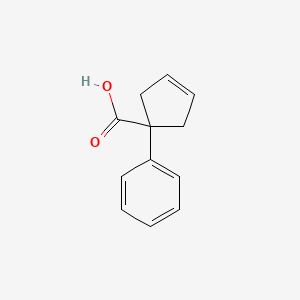
![Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13015827.png)
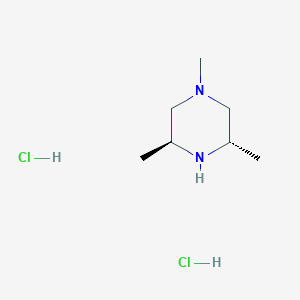
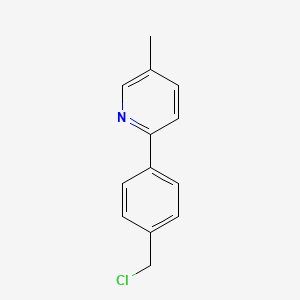
![N-Cyclohexyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13015869.png)
![6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13015874.png)
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)butan-1-amine](/img/structure/B13015882.png)
